ALLOPREGNANDIOL ALLOPREGNANDIOL
Brand Name: Vulcanchem
CAS No.: 516-53-0
VCID: VC21341515
InChI: InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15+,16+,17-,18+,19+,20+,21-/m1/s1
SMILES: CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O
Molecular Formula: C21H36O2
Molecular Weight: 320.5 g/mol

ALLOPREGNANDIOL

CAS No.: 516-53-0

Cat. No.: VC21341515

Molecular Formula: C21H36O2

Molecular Weight: 320.5 g/mol

* For research use only. Not for human or veterinary use.

ALLOPREGNANDIOL - 516-53-0

CAS No. 516-53-0
Molecular Formula C21H36O2
Molecular Weight 320.5 g/mol
IUPAC Name (3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15+,16+,17-,18+,19+,20+,21-/m1/s1
Standard InChI Key YWYQTGBBEZQBGO-XFHAOOBSSA-N
Isomeric SMILES C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O
SMILES CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O
Canonical SMILES CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O

Chemical Structure and Properties

Molecular Structure

Allopregnandiol exists in multiple stereoisomeric forms, with allopregnane-3β,20β-diol being one specific configuration. The compound has the molecular formula C21H36O2, consistent with its classification as a pregnane derivative . The basic structure consists of a pregnane skeleton (a steroid nucleus with 21 carbon atoms) with hydroxyl groups at the 3 and 20 positions.

Physical and Chemical Properties

Based on available data, the key properties of allopregnandiol can be summarized in the following table:

PropertyValue
Molecular FormulaC21H36O2
Molecular WeightApproximately 320.5 g/mol
Physical StateTypically a crystalline solid
PubChem CID6452480 (for allopregnane-3β,20β-diol)
SolubilityLipophilic; limited water solubility

The 3β,20β-diol isomer is specifically identified in PubChem with CID 6452480 . Like other neurosteroids, allopregnandiol is expected to demonstrate lipophilicity that facilitates its crossing of the blood-brain barrier, a crucial property for compounds with central nervous system activity.

Relationship to Allopregnanolone

Structural Comparison

Allopregnandiol is structurally related to allopregnanolone, with the primary difference being the functional group at carbon 20. While allopregnanolone has a ketone group at this position (3α-hydroxy-5α-pregnan-20-one), allopregnandiol features a hydroxyl group (allopregnane-3,20-diol) . This structural difference may contribute to variations in their biological activities and pharmacological profiles.

Metabolic Pathway Connections

In steroid biochemistry, reduction and oxidation reactions frequently convert related compounds. Allopregnandiol may be part of the metabolic pathway involving allopregnanolone and other neurosteroids derived from progesterone. These pathways are crucial for understanding how these compounds are synthesized and metabolized in the body, as well as their potential interactions with various biological systems.

Neurobiological Activity and Research Findings

Neurosteroid Activity

While specific research on allopregnandiol is limited in the search results, inferences can be made based on the documented activities of related compounds like allopregnanolone. Allopregnanolone has been extensively studied for its effects on neural systems, particularly its ability to modulate GABA type A receptor (GABAAR) activity . GABAAR is a major inhibitory neurotransmitter receptor in the brain, and modulation of its activity affects neuronal excitability.

Molecular Mechanisms

Research on allopregnanolone indicates that its effects on neural progenitor cells involve:

  • Activation of GABA type A receptors leading to membrane depolarization in immature neurons (in contrast to the hyperpolarizing effect in mature neurons)

  • Opening of L-type voltage-gated calcium channels (VGLCCs)

  • Calcium influx that triggers signaling cascades promoting cell proliferation

  • Regulation of genes that promote mitosis and inhibition of genes that repress cell proliferation

These mechanisms may provide insight into how allopregnandiol and other related neurosteroids could influence neural development and function.

Genomic Studies and Data Availability

Inclusion in Research Databases

Allopregnandiol has been included in the All by All tables of the All of Us Research Program, a comprehensive research initiative that leverages extensive genomic and phenotypic data . This program conducts genome-wide association studies (GWAS) and rare variant association studies (RVAS) across a wide range of complex human traits, helping to identify genes or genetic variants associated with various phenotypes .

Data Access and Research Opportunities

The inclusion of allopregnandiol in such databases offers research opportunities for investigating its potential associations with human phenotypes and health conditions. Controlled Tier users of the Researcher Workbench can access this data to explore genes or genetic variants that may contribute to phenotypes of interest without needing prior experience conducting GWAS analysis . The data format includes Hail Matrix Tables and Hail Tables with specific structures for querying and analysis .

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